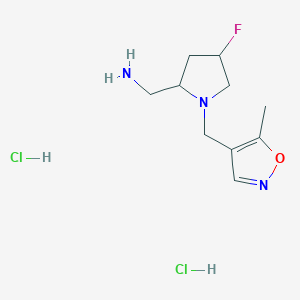
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride is a synthetic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane.
Introduction of the Fluoro Group: The fluoro group is introduced via a nucleophilic substitution reaction using a fluorinating agent like diethylaminosulfur trifluoride.
Attachment of the Methylisoxazole Moiety: The methylisoxazole moiety is attached through a condensation reaction involving 5-methylisoxazole and a suitable aldehyde or ketone.
Formation of the Final Compound: The final compound is obtained by reacting the intermediate with methanamine under controlled conditions, followed by conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the production process. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the fluoro group or the isoxazole ring, resulting in defluorination or ring-opening products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Defluorinated or ring-opened products.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying cellular processes and signaling pathways.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter signaling and inflammatory response pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine hydrochloride
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine sulfate
- (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine phosphate
Uniqueness
The uniqueness of (4-Fluoro-1-((5-methylisoxazol-4-yl)methyl)pyrrolidin-2-yl)methanamine dihydrochloride lies in its specific combination of functional groups and structural features. The presence of the fluoro group and the methylisoxazole moiety imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H18Cl2FN3O |
|---|---|
Poids moléculaire |
286.17 g/mol |
Nom IUPAC |
[4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C10H16FN3O.2ClH/c1-7-8(4-13-15-7)5-14-6-9(11)2-10(14)3-12;;/h4,9-10H,2-3,5-6,12H2,1H3;2*1H |
Clé InChI |
RGBXZQQTCCTMBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NO1)CN2CC(CC2CN)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-N-cyclopropylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15279641.png)
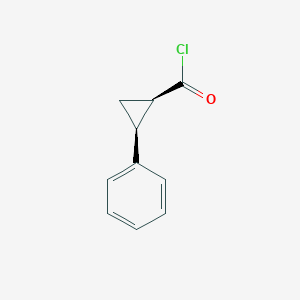
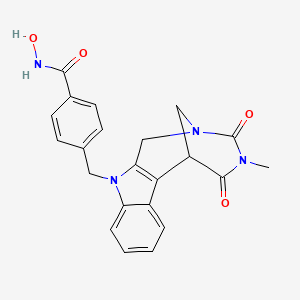
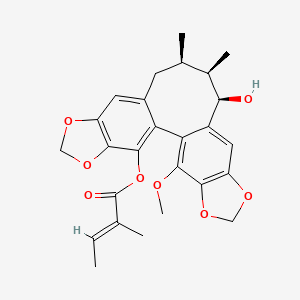
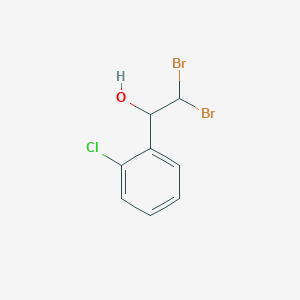
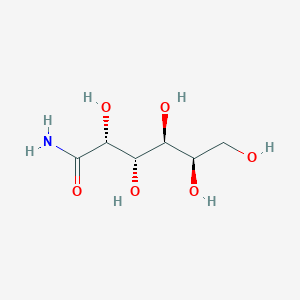
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)

![6'-Fluorospiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B15279702.png)



![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)
![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)
